6-Isopropylnicotinic acid hydrochloride
Description
Significance of Pyridine (B92270) Carboxylic Acids in Medicinal Chemistry Scaffolds
Pyridine carboxylic acids are a class of organic compounds that have garnered considerable attention in medicinal chemistry due to their prevalence in a multitude of clinically approved drugs. nih.gov This structural motif is considered a "privileged scaffold" because of its ability to interact with a wide range of biological targets with high affinity and specificity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the carboxylic acid group can participate in various interactions, including hydrogen bonding and salt bridge formation.
Derivatives of pyridine carboxylic acids have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. researchgate.net For instance, nicotinic acid itself is a well-known lipid-lowering agent. The versatility of the pyridine carboxylic acid core allows for synthetic modifications at various positions on the ring, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting molecules to optimize their therapeutic potential.
Overview of 6-Isopropylnicotinic Acid Hydrochloride as a Research Intermediate
Among the numerous derivatives of nicotinic acid, this compound has emerged as a key building block in organic synthesis. Its structure, featuring an isopropyl group at the 6-position of the nicotinic acid framework, provides a unique combination of steric and electronic properties that can be exploited in the construction of more complex molecules. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, facilitating its use in various chemical reactions.
This compound is primarily utilized as a research intermediate, meaning it is a stepping stone in the multi-step synthesis of other target molecules. Its application is particularly notable in the preparation of novel bioactive compounds and pharmaceutical intermediates. The presence of the isopropyl group can influence the biological activity of the final product by affecting its binding to target proteins and its metabolic stability.
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-propan-2-ylpyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6(2)8-4-3-7(5-10-8)9(11)12;/h3-6H,1-2H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTAJFRERGSOOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Isopropylnicotinic Acid Hydrochloride and Its Precursors
Strategies for the Preparation of 6-Isopropylnicotinic Acid
The synthesis of 6-isopropylnicotinic acid, the precursor to the hydrochloride salt, requires the introduction of an isopropyl group at the 6-position of the nicotinic acid scaffold. This is typically achieved through multi-step synthetic sequences that often commence with a pre-functionalized pyridine (B92270) derivative.
Multi-Step Synthesis Approaches
A prevalent strategy for the synthesis of 6-alkylnicotinic acids, which can be adapted for the isopropyl derivative, involves the use of cross-coupling reactions. One of the most powerful methods for forging carbon-carbon bonds in such syntheses is the Negishi coupling reaction. wikipedia.orgorganic-chemistry.org This palladium- or nickel-catalyzed reaction couples an organozinc compound with an organic halide.
A plausible synthetic route for 6-isopropylnicotinic acid would commence with a 6-halonicotinic acid ester, such as methyl 6-chloronicotinate, as the starting material. The key steps in this multi-step synthesis are outlined below:
Preparation of the Organozinc Reagent: The isopropylzinc reagent can be prepared from isopropyl bromide and zinc metal.
Negishi Coupling: The prepared isopropylzinc reagent is then reacted with methyl 6-chloronicotinate in the presence of a palladium catalyst, such as Pd(PPh₃)₄, or a nickel catalyst. wikipedia.orgcore.ac.uk This reaction selectively forms a new carbon-carbon bond at the 6-position of the pyridine ring, yielding methyl 6-isopropylnicotinate.
Hydrolysis: The final step to obtain the free acid is the hydrolysis of the methyl ester. This is typically achieved by treating methyl 6-isopropylnicotinate with an aqueous base, such as sodium hydroxide, followed by acidification with an acid like hydrochloric acid to precipitate the 6-isopropylnicotinic acid.
The following table summarizes the key transformations in this proposed multi-step synthesis:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Isopropyl bromide, Zinc | Ether or THF | Isopropylzinc bromide |
| 2 | Methyl 6-chloronicotinate, Isopropylzinc bromide | Pd(PPh₃)₄ or Ni catalyst, THF, heat | Methyl 6-isopropylnicotinate |
| 3 | Methyl 6-isopropylnicotinate | 1. NaOH(aq), heat 2. HCl(aq) | 6-Isopropylnicotinic acid |
Stereoselective Synthesis Considerations
Stereoselective synthesis is a critical consideration for molecules that can exist as multiple stereoisomers. However, 6-isopropylnicotinic acid is an achiral molecule, meaning it does not have a chiral center and does not exhibit stereoisomerism. Therefore, stereoselective synthesis considerations are not applicable in the preparation of this compound.
Salt Formation: Generation of 6-Isopropylnicotinic Acid Hydrochloride
The conversion of 6-isopropylnicotinic acid to its hydrochloride salt is a straightforward acid-base reaction that enhances the compound's stability and aqueous solubility.
Hydrochloride Salt Formation via Acid-Base Reaction
The formation of this compound is achieved by reacting the free acid with hydrochloric acid. reddit.com The basic nitrogen atom of the pyridine ring acts as a proton acceptor, reacting with the proton from the hydrochloric acid to form a pyridinium (B92312) chloride salt. wikipedia.org
This reaction is typically carried out by dissolving 6-isopropylnicotinic acid in a suitable organic solvent, such as diethyl ether or dichloromethane (B109758). A solution of hydrogen chloride in the same or a compatible solvent is then added, leading to the precipitation of the hydrochloride salt. nih.gov The resulting solid can then be isolated by filtration and dried.
The reaction can be represented as follows:
C₉H₁₁NO₂ + HCl → [C₉H₁₂NO₂]⁺Cl⁻
The following table outlines the general procedure for the hydrochloride salt formation:
| Step | Procedure | Observation |
| 1 | Dissolve 6-isopropylnicotinic acid in an appropriate anhydrous solvent (e.g., diethyl ether). | A clear solution is formed. |
| 2 | Add a solution of hydrogen chloride (e.g., 2 M in diethyl ether) dropwise to the stirred solution. | A precipitate of this compound forms. |
| 3 | Stir the mixture for a period to ensure complete precipitation. | The amount of solid precipitate increases. |
| 4 | Isolate the solid by filtration and wash with the anhydrous solvent. | A white to off-white solid is obtained. |
| 5 | Dry the solid under vacuum. | The final, dry this compound is obtained. |
Purification Techniques for Research-Grade Material
To obtain this compound of high purity suitable for research purposes, purification techniques are essential. Chromatographic methods are particularly effective for separating the desired compound from any unreacted starting materials, byproducts, or other impurities.
Chromatographic Separation Methods (e.g., Column Chromatography)
Column chromatography is a widely used technique for the purification of organic compounds. For nicotinic acid derivatives, both normal-phase and reversed-phase chromatography can be employed. researchgate.netsielc.comresearchgate.net
For the purification of this compound, a polar stationary phase such as silica (B1680970) gel would be a suitable choice for normal-phase column chromatography. The selection of the mobile phase is crucial for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically used. The polarity of the mobile phase is adjusted to control the elution of the compounds from the column. Due to the ionic nature of the hydrochloride salt, a small amount of a modifier, such as acetic acid or triethylamine (B128534), may be added to the mobile phase to improve the peak shape and resolution.
The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. These fractions are then combined and the solvent is removed to yield the purified this compound.
The table below provides a general outline for the purification of this compound using column chromatography:
| Parameter | Description |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase | A gradient of a non-polar solvent (e.g., dichloromethane) and a polar solvent (e.g., methanol). A small percentage of acetic acid may be added to improve separation. |
| Sample Preparation | The crude product is dissolved in a minimal amount of the mobile phase or a suitable solvent and loaded onto the column. |
| Elution | The mobile phase is passed through the column, and fractions are collected. |
| Monitoring | Fractions are analyzed by TLC to identify those containing the pure product. |
| Isolation | The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified compound. |
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group is a key functional moiety in this compound, offering a versatile handle for a variety of chemical transformations. Its reactivity is centered on nucleophilic acyl substitution, where a nucleophile replaces the hydroxyl (-OH) group. masterorganicchemistry.com The initial step in many of these reactions involves an acid-base reaction, where the acidic proton of the carboxylic acid is removed, particularly in the presence of basic nucleophiles, to form a carboxylate. masterorganicchemistry.com
Acyl Transfer Reactions in Derivative Synthesis
Acyl transfer reactions are fundamental to the synthesis of various derivatives from 6-isopropylnicotinic acid. masterorganicchemistry.com These transformations typically proceed through an addition-elimination mechanism at the carbonyl carbon. masterorganicchemistry.com To enhance the electrophilicity of the carbonyl carbon and facilitate nucleophilic attack, the carboxylic acid is often converted into a more reactive intermediate, such as an acyl chloride. This can be achieved by reacting the parent nicotinic acid with reagents like thionyl chloride. researchgate.netyoutube.com
Once formed, this highly reactive acyl chloride can readily react with a range of nucleophiles to generate diverse derivatives. For instance, treatment with hydrazine (B178648) hydrate (B1144303) leads to the formation of the corresponding acid hydrazide. researchgate.net These hydrazides are valuable intermediates themselves, serving as precursors for the synthesis of various heterocyclic systems, including 1,3,4-thiadiazoles and 1,3,4-triazoles, through subsequent cyclization reactions. researchgate.net
| Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |
| Nicotinic Acid | Thionyl Chloride (SOCl₂) | Nicotinoyl Chloride | Acyl Chloride Formation |
| Nicotinoyl Chloride | Hydrazine Hydrate (N₂H₄·H₂O) | Nicotinic Acid Hydrazide | Acyl Transfer (Hydrazinolysis) |
| Nicotinic Acid Hydrazide | Phenyl isothiocyanate | 4-Phenyl-thiosemicarbazone derivative | Acyl Transfer/Condensation |
| Nicotinic Acid Hydrazide | CS₂ / KOH | 5-Mercapto-1,3,4-Oxadiazole derivative | Acyl Transfer/Cyclization |
This table illustrates common acyl transfer reactions and derivative syntheses starting from a nicotinic acid core structure, based on established chemical pathways. researchgate.netnih.gov
Esterification and Amidation Routes
Esterification is a cornerstone reaction of carboxylic acids. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction toward the ester product. masterorganicchemistry.com The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon for subsequent attack by the alcohol nucleophile. masterorganicchemistry.com This is followed by proton transfer and the elimination of a water molecule to yield the ester. masterorganicchemistry.commasterorganicchemistry.com Alternative green chemistry approaches utilize solid catalysts like dried Dowex H+ cation-exchange resins, which can be effective even at room temperature. nih.gov
Amidation , the formation of amides, is another critical transformation. While direct reaction of a carboxylic acid with an amine is possible, it typically requires high temperatures to drive off water. A more efficient route involves the use of the activated acyl chloride derivative, which reacts readily with primary or secondary amines to form the corresponding amide. This reaction is a form of nucleophilic acyl substitution where the amine acts as the nucleophile. youtube.com The synthesis of various amides, thioamides, and hydrazides from 2-chloro-3-cyanopyridine (B134404) derivatives highlights the utility of this approach in building complex molecules. nih.gov
| Reaction | Reactants | Catalyst/Conditions | Product |
| Esterification | Carboxylic Acid + Alcohol | Acid Catalyst (e.g., H₂SO₄, HCl, TsOH), Heat | Ester + Water |
| Amidation | Acyl Chloride + Amine (R-NH₂) | Typically no catalyst needed | Amide + HCl |
This table summarizes typical reaction conditions for the esterification and amidation of carboxylic acids and their derivatives.
Pyridine Ring Reactivity and Substituent Effects
The chemical behavior of the pyridine ring in this compound is governed by the inherent electronic properties of the nitrogen heteroatom and the influence of its substituents. The nitrogen atom is more electronegative than the carbon atoms, leading to an inductive withdrawal of electron density from the ring. uoanbar.edu.iqgcwgandhinagar.com This effect makes the pyridine ring electron-deficient, particularly at the α (2, 6) and γ (4) positions. matanginicollege.ac.in
This electron deficiency has two major consequences:
Electrophilic Aromatic Substitution (EAS): The ring is significantly deactivated towards attack by electrophiles compared to benzene. uoanbar.edu.iqpearson.com Reactions such as nitration or halogenation require harsh conditions, and substitution preferentially occurs at the β (3, 5) positions, which have a relatively higher electron density. uoanbar.edu.iqyoutube.com
Nucleophilic Aromatic Substitution (SNAr): The ring is activated towards attack by nucleophiles, especially at the electron-poor α and γ positions. uoanbar.edu.iqgcwgandhinagar.com
In the case of this compound, the reactivity is further modulated by the substituents:
Isopropyl Group (-CH(CH₃)₂): Located at the 6-position, this alkyl group is weakly electron-donating through an inductive effect (+I), which slightly activates the ring. As an ortho, para-director, it would favor electrophilic attack at the 5-position.
Carboxylic Acid Group (-COOH): Located at the 3-position, this is a deactivating, electron-withdrawing group (-I, -M effects) and a meta-director. pearson.com It further reduces the ring's reactivity towards electrophiles and would also direct an incoming electrophile to the 5-position.
Protonation: As a hydrochloride salt, the pyridine nitrogen is protonated in acidic media, forming a pyridinium ion. uoanbar.edu.iq This positive charge dramatically increases the electron-withdrawing nature of the ring, further deactivating it towards EAS and strongly activating it for SNAr. uoanbar.edu.iqyoutube.com
The combined influence of the electron-deficient ring, the deactivating carboxylic acid group, and the protonated nitrogen makes electrophilic substitution exceptionally difficult. Conversely, these same factors make the ring highly susceptible to nucleophilic attack, should a suitable leaving group be present at the 2-, 4-, or 6-positions.
| Substituent/Feature | Position | Electronic Effect | Influence on EAS | Influence on SNAr |
| Pyridine Nitrogen | 1 | -I, -M (Electron Withdrawing) | Strong Deactivation | Strong Activation |
| Isopropyl Group | 6 | +I (Weakly Electron Donating) | Weak Activation | Weak Deactivation |
| Carboxylic Acid | 3 | -I, -M (Electron Withdrawing) | Strong Deactivation | Strong Activation |
| N-Protonation (HCl salt) | 1 | Strong Electron Withdrawal | Very Strong Deactivation | Very Strong Activation |
This table outlines the electronic effects of the functional groups and the protonated nitrogen on the reactivity of the pyridine ring.
Role as an Organic Halide in Synthetic Transformations
While this compound itself is not an organic halide, its halogenated derivatives are pivotal intermediates in synthetic organic chemistry. By introducing a halogen atom (e.g., Cl, Br) onto the pyridine ring, typically at the 2- or 6-position, the molecule is primed for a wide array of subsequent transformations where the halide functions as an excellent leaving group.
These halogenated pyridines are particularly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. acs.org The electron-withdrawing nature of the pyridine nitrogen and other substituents (like the carboxylic acid group) stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby facilitating the substitution. researchgate.net This allows for the displacement of the halide by a variety of nucleophiles, including amines, alkoxides, and thiolates, to introduce new functional groups. nih.govacs.org Studies on 3-substituted 2,6-dichloropyridines show that the nature of the substituent at the 3-position can significantly influence the regioselectivity of the nucleophilic attack, directing it to either the 2- or 6-position. researchgate.net
Furthermore, halopyridine derivatives are versatile substrates for palladium-catalyzed cross-coupling reactions . These methods, including the Suzuki, Heck, and Stille reactions, enable the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the halogen. This strategy is a powerful tool for constructing complex molecular architectures, such as biaryl compounds or other substituted pyridines. acs.org
| Reaction Type | Substrate Example | Reagents | Product Type |
| SNAr (Amination) | 2-Chloro-6-isopropylnicotinic acid | Morpholine | 2-Morpholino-6-isopropylnicotinic acid |
| SNAr (Etherification) | 2-Chloro-6-isopropylnicotinic acid | Sodium Methoxide (NaOMe) | 2-Methoxy-6-isopropylnicotinic acid |
| Suzuki Coupling | 2-Bromo-6-isopropylnicotinic acid | Phenylboronic acid, Pd catalyst, Base | 2-Phenyl-6-isopropylnicotinic acid |
This table provides representative examples of synthetic transformations utilizing a hypothetical halogenated derivative of 6-isopropylnicotinic acid, illustrating common synthetic pathways for functionalizing the pyridine ring.
Synthesis and Manufacturing
A plausible synthetic route could involve a cross-coupling reaction. For instance, a starting material like methyl 6-bromonicotinate could be reacted with an appropriate isopropyl source, such as isopropylzinc bromide, in the presence of a palladium catalyst. This would be followed by hydrolysis of the ester to the carboxylic acid and subsequent treatment with hydrochloric acid to form the hydrochloride salt.
The manufacturing process for this compound on a larger scale would necessitate optimization of reaction conditions, purification methods, and ensuring compliance with safety and quality standards.
Derivatization Strategies and Analogue Synthesis Based on 6 Isopropylnicotinic Acid Hydrochloride Scaffold
Design and Synthesis of Novel Pyridinylacetamide Derivatives
The transformation of the carboxylic acid moiety of 6-isopropylnicotinic acid into an acetamide (B32628) linkage is a primary strategy to generate novel derivatives. This approach often involves a two-step process: activation of the carboxylic acid followed by coupling with a desired amine.
A common and effective method for this transformation is the conversion of 6-isopropylnicotinic acid to its corresponding acyl chloride. This is typically achieved by reacting the free acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 6-isopropylnicotinoyl chloride is a highly reactive intermediate. Due to the presence of the hydrochloride salt in the starting material, a neutralization step with a suitable base may be necessary prior to or during the reaction.
Once the acyl chloride is formed, it can be readily reacted with a variety of primary or secondary amines to yield the desired N-substituted 2-(6-isopropylpyridin-3-yl)acetamide derivatives. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), and often in the presence of a base like triethylamine (B128534) (TEA) or pyridine (B92270) to neutralize the hydrogen chloride gas that is liberated during the reaction. nih.govucl.ac.ukwhiterose.ac.uk This nucleophilic addition-elimination mechanism is a robust and widely applicable method for amide bond formation. nih.govwhiterose.ac.uk
Table 1: General Synthesis of Pyridinylacetamide Derivatives
| Step | Reagents and Conditions | Product |
| 1. Activation | 6-Isopropylnicotinic acid hydrochloride, Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), Reflux | 6-Isopropylnicotinoyl chloride |
| 2. Amide Coupling | 6-Isopropylnicotinoyl chloride, Amine (R¹R²NH), Triethylamine (TEA) or Pyridine, Dichloromethane (DCM) or Tetrahydrofuran (THF), Room Temperature | N,N-disubstituted-2-(6-isopropylpyridin-3-yl)acetamide or N-substituted-2-(6-isopropylpyridin-3-yl)acetamide |
The versatility of this method allows for the introduction of a wide array of substituents at the amide nitrogen, enabling the exploration of structure-activity relationships. For instance, the synthesis of N-aryl acetamides can be achieved by using various anilines as the amine component. The resulting compounds can then be characterized using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm their structure and purity. youtube.com
Exploration of Diverse Chemical Modifications for Scaffold Diversification
Beyond the synthesis of acetamide derivatives, the 6-isopropylnicotinic acid scaffold can be subjected to a variety of other chemical modifications to further diversify the resulting analogues. These modifications can target the carboxylic acid group, the pyridine ring, or the isopropyl substituent.
Esterification: The carboxylic acid group can be converted to an ester through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The choice of alcohol determines the nature of the ester group, providing a straightforward method for introducing different alkyl or aryl groups. youtube.com
Halogenation: The pyridine ring can be functionalized through electrophilic halogenation reactions. Depending on the reaction conditions and the directing effects of the existing substituents, halogens such as chlorine or bromine can be introduced at various positions on the ring. These halogenated derivatives can serve as key intermediates for further functionalization through cross-coupling reactions.
Modification of the Isopropyl Group: While more challenging, modifications to the isopropyl group can also be envisioned. For example, oxidation reactions could potentially introduce a hydroxyl group, leading to further derivatization possibilities.
These diverse chemical modifications significantly expand the chemical space that can be explored starting from the this compound scaffold, offering the potential to fine-tune the physicochemical and biological properties of the resulting analogues.
Table 2: Examples of Scaffold Diversification Reactions
| Reaction Type | Reagents and Conditions | Potential Product |
| Esterification | 6-Isopropylnicotinic acid, Alcohol (R-OH), Sulfuric acid (H₂SO₄), Heat | Alkyl 6-isopropylnicotinate |
| Halogenation | 6-Isopropylnicotinic acid, N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS), Acid catalyst | Chloro- or Bromo-6-isopropylnicotinic acid derivative |
Impurity Synthesis and Reference Standard Development
In the synthesis of any chemical compound, particularly those intended for further investigation, the identification, synthesis, and characterization of potential impurities are of paramount importance. These impurities can arise from various sources, including the starting materials, side reactions, or degradation of the final product. The development of well-characterized reference standards for these impurities is crucial for analytical method development, validation, and quality control. bath.ac.ukperiodikos.com.br
For derivatives of this compound, potential impurities could include:
Unreacted Starting Materials: Residual 6-isopropylnicotinic acid or the amine used in the coupling reaction.
Side Products from the Activation Step: For example, if thionyl chloride is used for acid activation, impurities related to its decomposition might be present.
Over- or Under-reacted Products: In cases of multiple reactive sites, this could lead to a mixture of products.
Isomers: Positional isomers of nicotinic acid derivatives, such as isonicotinic acid, have been reported as common impurities in niacin production. youtube.com
Degradation Products: The final compound may degrade over time, leading to the formation of new impurities.
The synthesis of these potential impurities often requires dedicated synthetic routes. For example, an impurity arising from a known side reaction can be intentionally synthesized by mimicking the conditions that favor its formation. Once synthesized, these impurities must be thoroughly characterized using a battery of analytical techniques, including HPLC, LC-MS, and NMR, to confirm their identity and purity. bath.ac.uk
These characterized impurity standards are then used in the development and validation of analytical methods to ensure that the purity of the target compound can be accurately assessed and controlled.
Table 3: Common Impurities in Nicotinic Acid and its Derivatives
| Impurity Name | Potential Source |
| Isonicotinic Acid | Isomeric impurity from starting material synthesis. youtube.com |
| Pyridine-2,5-dicarboxylic acid | Oxidation or side reaction product. youtube.com |
| 5-Ethyl-2-methylpyridine | Impurity from the synthesis of the pyridine core. youtube.com |
| Unreacted Amines | Incomplete reaction during amide coupling. |
By proactively synthesizing and characterizing potential impurities, researchers can establish robust analytical methods and ensure the quality and reliability of the synthesized analogues based on the this compound scaffold.
Elucidation of Structural Determinants for Biological Activity
No research articles or data were identified that describe the structural features of this compound analogues that are critical for their biological activity on voltage-gated sodium channels.
There is no available information detailing the specific interactions or binding affinity of this compound or its derivatives with the NaV1.1 channel subtype.
Data on the selectivity profiles of this compound analogues against other voltage-gated sodium channel subtypes, such as NaV1.2 and NaV1.5, could not be located in the searched scientific literature.
Analysis of Substituent Effects on Target Potency and Selectivity
No studies were found that systematically analyze how modifying substituents on the 6-isopropylnicotinic acid scaffold affects the potency and selectivity of these compounds towards any biological target, including voltage-gated sodium channels.
Orthogonal Screening Approaches for SAR Expansion
There is no information available on the use of orthogonal screening approaches to expand the structure-activity relationship of this compound analogues.
Conclusion
6-Isopropylnicotinic acid hydrochloride is a valuable chemical intermediate with significant potential in the field of organic synthesis and medicinal chemistry. Its unique structural features and reactivity make it a key component in the construction of novel bioactive molecules. While a comprehensive public profile of its physicochemical properties and a detailed, peer-reviewed synthesis are yet to be widely disseminated, its role as a research tool is evident from its application in the synthesis of complex chemical structures. Further research into this compound and its applications will undoubtedly contribute to the advancement of drug discovery and development.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interactions between a ligand, such as 6-isopropylnicotinic acid hydrochloride, and its biological target at the molecular level.
While specific molecular docking studies on this compound are not extensively available in the public domain, the principles of its interaction can be inferred from studies on related nicotinic acid derivatives and their interactions with receptors like the nicotinic acetylcholine (B1216132) receptors (nAChRs). For instance, the binding of ligands to nAChRs is known to involve a complex interplay of forces including hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
In a hypothetical docking scenario of this compound with a nAChR binding pocket, the following interactions would be anticipated:
Hydrogen Bonding: The carboxylic acid moiety of the nicotinic acid backbone is a prime candidate for forming hydrogen bonds with amino acid residues such as arginine, asparagine, or tyrosine within the receptor's binding site. nih.gov The pyridine (B92270) nitrogen can also act as a hydrogen bond acceptor.
Electrostatic Interactions: The hydrochloride salt form of the compound implies that the pyridine nitrogen is protonated, carrying a positive charge. This positive charge can form favorable electrostatic interactions with negatively charged amino acid residues like aspartate or glutamate (B1630785) in the binding site.
The table below outlines the potential interactions and the key molecular features of this compound that would be significant in a molecular docking simulation.
| Molecular Feature | Potential Interaction Type | Likely Interacting Amino Acid Residues |
| Carboxylic Acid | Hydrogen Bond Donor/Acceptor | Arginine, Asparagine, Tyrosine, Serine |
| Pyridine Nitrogen | Hydrogen Bond Acceptor, Electrostatic | Aspartate, Glutamate, Polar residues |
| Isopropyl Group | Hydrophobic (van der Waals) | Leucine, Isoleucine, Valine, Phenylalanine |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for biological activity.
A study on a series of 6-substituted nicotine (B1678760) analogs has provided insights into the influence of substituents at the 6-position on the binding affinity to nicotinic acetylcholine receptors (nAChRs). researchgate.net This study demonstrated that the binding affinity could not be explained by electronic or lipophilic parameters alone. Instead, a combination of lipophilicity (π) and the volume of the substituent at the 6-position (Δ MOL VOL) was found to correlate well with the binding affinity. researchgate.net
The research indicated that while lipophilic substituents at the 6-position can contribute positively to nAChR affinity, an increase in the steric size of the substituent leads to a decrease in affinity. researchgate.net This suggests an optimal size for substituents at this position to achieve high binding affinity.
The following table presents data for a selection of 6-substituted nicotine analogs, illustrating the relationship between the substituent, its properties, and the resulting binding affinity (Ki).
| 6-Position Substituent | Ki (nM) | Lipophilicity (π) | Molar Volume (Δ MOL VOL) |
| -H (Nicotine) | 2.4 | 0.00 | 0.00 |
| -F | 1.2 | 0.14 | 1.8 |
| -Cl | 0.6 | 0.71 | 6.0 |
| -Br | 0.45 | 0.86 | 8.9 |
| -I | 1.5 | 1.12 | 12.5 |
| -CH3 | 8.0 | 0.56 | 5.7 |
| -OCH3 | 22 | -0.02 | 7.4 |
Data adapted from a study on 6-substituted nicotine derivatives. researchgate.net
Based on this QSAR model, the isopropyl group of this compound, being bulkier than a methyl group, would be expected to have a significant steric influence on the binding affinity. The model predicts that while the lipophilicity of the isopropyl group might be favorable, its larger size could potentially decrease the binding affinity compared to smaller substituents.
Conformational Analysis and Energetic Profiling of this compound Derivatives
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The energetic profiling of these conformers helps to identify the most stable, low-energy conformations that a molecule is likely to adopt. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that is complementary to the binding site of its target. nih.gov
For derivatives of this compound, the key conformational flexibility lies in the rotation around the single bond connecting the isopropyl group to the pyridine ring and the orientation of the carboxylic acid group.
The presence of the bulky isopropyl group at the 6-position can introduce steric hindrance, which will influence the preferred rotational angle (dihedral angle) of this group relative to the pyridine ring. Computational methods, such as semi-empirical or ab initio molecular orbital calculations, can be used to calculate the energy of the molecule as a function of this dihedral angle, thereby generating a rotational energy profile. This profile would reveal the lowest energy (most stable) conformations.
Similarly, the orientation of the carboxylic acid group is critical for its ability to form hydrogen bonds with a receptor. The energetic cost of rotating this group out of the plane of the pyridine ring can be calculated to understand its conformational preferences.
A conformational analysis would likely reveal that the isopropyl group in this compound and its derivatives restricts the conformational freedom of the molecule compared to unsubstituted nicotinic acid. This "conformational restriction" can be advantageous for biological activity, as it reduces the entropic penalty upon binding to a receptor if the preferred low-energy conformation is also the bioactive conformation. mdpi.com
The following table summarizes the key rotational bonds in this compound and the expected impact of conformational changes on its interactions.
| Rotatable Bond | Description | Impact of Rotation on Molecular Interactions |
| C(6)-C(isopropyl) | Rotation of the isopropyl group | Alters the steric profile and hydrophobic interactions with the target. |
| C(3)-C(carboxyl) | Rotation of the carboxylic acid group | Affects the directionality and accessibility for hydrogen bonding. |
Preclinical Pharmacological Activity and Mechanistic Investigations in Vitro Focus
Modulation of Voltage-Gated Sodium Channels by Derivatives
There is currently no published research detailing the effects of 6-isopropylnicotinic acid hydrochloride or its derivatives on voltage-gated sodium channels.
No studies presenting data from in vitro electrophysiological assays, such as patch-clamp experiments, on the activity of 6-isopropylnicotinic acid derivatives on any subtype of voltage-gated sodium channels have been identified. Consequently, there is no information regarding its potential inhibitory or activatory effects, concentration-response relationships, or voltage-dependency of action.
In the absence of primary electrophysiological data, the mechanism by which 6-isopropylnicotinic acid derivatives might modulate ion channel activation remains entirely speculative. There is no information on whether such compounds would act as pore blockers, affect channel gating kinetics, or interact with allosteric modulatory sites on the sodium channel protein.
Investigation of Potential Biological Targets and Pathways for 6-Isopropylnicotinic Acid Derivatives
Beyond the specific focus on sodium channels, there is a lack of publicly available research on the broader in vitro biological targets and pathways for 6-isopropylnicotinic acid derivatives. While other nicotinic acid derivatives have been studied for their effects on targets such as cyclooxygenase (COX) enzymes or various microbial proteins, no such data exists for the 6-isopropyl variant.
Biochemical Assay Development for Functional Characterization
No literature has been found describing the development or use of specific biochemical assays for the functional characterization of this compound. The establishment of such assays would be a crucial primary step in determining the compound's pharmacological profile.
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is a cornerstone for the separation and purity evaluation of pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and chiral chromatography are particularly pertinent to the analysis of 6-Isopropylnicotinic acid hydrochloride.
HPLC is a robust and widely used technique for assessing the purity of nicotinic acid derivatives. For this compound, a reversed-phase HPLC method is typically employed. This approach separates compounds based on their hydrophobicity.
A common setup would involve a C18 column, which is a nonpolar stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to maintain a consistent pH. The ionic nature of the hydrochloride salt and the carboxylic acid group means that pH control is crucial for achieving reproducible retention times and good peak shapes. A gradient elution, where the proportion of the organic solvent is increased over time, may be used to ensure the timely elution of any impurities with different polarities. Detection is commonly performed using a UV detector, as the pyridine (B92270) ring of the nicotinic acid moiety has a strong UV absorbance.
Detailed research findings: While specific HPLC methods for this compound are not extensively published, methods for closely related pyridinecarboxylic acids are well-documented. sielc.comsielc.com These methods can be adapted for the target compound. For instance, the separation of nicotinic acid and its isomers has been achieved on mixed-mode columns that utilize both reversed-phase and ion-exchange mechanisms, which could be highly effective for this compound. sielc.comhelixchrom.com
Interactive Data Table: Hypothetical HPLC Parameters for this compound Purity Assay
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 262 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 7.5 min |
UPLC represents a significant advancement over traditional HPLC, utilizing smaller particle sizes in the stationary phase (typically sub-2 µm). This results in higher resolution, improved sensitivity, and significantly faster analysis times. The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles.
For this compound, a UPLC method would offer a more rapid and efficient means of purity assessment and impurity profiling. The shorter run times are particularly advantageous for high-throughput screening applications in drug discovery and development. The increased sensitivity of UPLC is also beneficial for detecting and quantifying trace-level impurities.
While this compound itself is not chiral, the introduction of chiral centers can occur in its derivatives or during complex syntheses. Should a chiral analog be synthesized, chiral chromatography would be essential to separate the enantiomers. This is critical as enantiomers can have different pharmacological and toxicological profiles.
Chiral separation is typically achieved using a chiral stationary phase (CSP). These phases are designed to interact differently with each enantiomer, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, macrocyclic antibiotics, or cyclodextrins. nih.govmdpi.com The choice of CSP and mobile phase (often a mixture of alkanes and alcohols in normal-phase mode) is crucial for achieving enantiomeric resolution. nih.govmdpi.com
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic techniques are vital for confirming the chemical structure of this compound and for identifying any unknown impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used for the structural elucidation of this compound.
In the ¹H NMR spectrum, the protons on the pyridine ring would appear as distinct signals in the aromatic region (typically 7-9 ppm). The isopropyl group would show a characteristic septet for the CH proton and a doublet for the two CH₃ groups in the aliphatic region (typically 1-2 ppm). The acidic proton of the carboxylic acid and the proton associated with the hydrochloride can be observed, though their chemical shifts can be variable and they may exchange with deuterium (B1214612) in deuterated solvents like D₂O.
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift (around 165-185 ppm). The carbons of the pyridine ring would resonate in the aromatic region (around 120-150 ppm), and the carbons of the isopropyl group would be found in the aliphatic region (around 20-40 ppm).
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 6-Isopropylnicotinic acid
| ¹H NMR | Predicted δ (ppm) | Multiplicity | ¹³C NMR | Predicted δ (ppm) |
|---|---|---|---|---|
| H-2 | 8.9 | d | C-2 | 150 |
| H-4 | 8.1 | dd | C-3 | 125 |
| H-5 | 7.3 | d | C-4 | 138 |
| -CH(CH₃)₂ | 3.1 | sept | C-5 | 123 |
| -CH(CH₃)₂ | 1.3 | d | C-6 | 162 |
| COOH | 13.0 | br s | -CH(CH₃)₂ | 35 |
| -CH(CH₃)₂ | 23 | |||
| COOH | 168 |
Note: Predicted values are for the free acid in a non-polar solvent; the hydrochloride salt in a polar solvent may show slightly different shifts.
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. It can be coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) for the analysis of complex mixtures.
For a volatile and thermally stable compound, GC-MS can be used, often after derivatization to increase volatility. For nicotinic acid and its derivatives, silylation is a common derivatization technique. mat-test.com In the mass spectrum, the molecular ion peak (M⁺) would correspond to the molecular weight of the derivatized compound. The fragmentation pattern would provide clues about the structure. For 6-Isopropylnicotinic acid, characteristic fragments would likely arise from the loss of the isopropyl group and the carboxyl group. libretexts.org
LC-MS is more commonly used for compounds like this compound, which may not be sufficiently volatile or thermally stable for GC-MS without derivatization. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for such molecules, typically producing a protonated molecule [M+H]⁺ in the positive ion mode. Tandem mass spectrometry (MS/MS) can be used to fragment the [M+H]⁺ ion and obtain further structural information. For 6-Isopropylnicotinic acid, key fragment ions would likely correspond to the loss of water (H₂O) from the carboxylic acid group and the loss of the isopropyl group.
Interactive Data Table: Predicted Mass Spectrometry Fragments for 6-Isopropylnicotinic acid
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 180.09 | Protonated molecule |
| [M-H₂O+H]⁺ | 162.08 | Loss of water |
| [M-C₃H₇+H]⁺ | 137.05 | Loss of isopropyl group |
| [M-COOH+H]⁺ | 135.09 | Loss of carboxyl group |
Note: m/z values are for the free acid. The hydrochloride salt will not be observed directly in the gas phase.
Elemental Analysis and Impurity Profiling (e.g., ICP-MS for metal contaminants)
The comprehensive characterization of this compound requires stringent control and analysis of potential impurities. This includes both elemental (inorganic) and organic impurities, which can originate from raw materials, catalysts, manufacturing processes, and storage conditions. Advanced analytical methodologies are employed to detect, identify, and quantify these impurities to ensure the compound's purity, quality, and consistency for research applications.
Elemental Analysis using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Inductively coupled plasma-mass spectrometry (ICP-MS) is a powerful analytical technique for determining the presence of trace and ultra-trace level elemental impurities. spectroscopyonline.comlibretexts.org Its high sensitivity and ability to conduct multi-elemental analysis make it an ideal method for screening pharmaceutical compounds like this compound. researchgate.net The analysis is guided by international standards, such as the ICH Q3D guideline on elemental impurities, which classifies elements based on their toxicity and likelihood of occurrence. europa.eu
The process typically involves digesting the sample in high-purity acid, often nitric acid, to convert it into a liquid form suitable for introduction into the ICP-MS instrument. libretexts.orgpcdn.co Care must be taken to avoid contamination during sample preparation, often utilizing plastic containers over glassware to prevent leaching of impurities. libretexts.org The sample solution is then nebulized into an argon plasma, which ionizes the atoms of the elements present. These ions are subsequently passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly accurate quantification. libretexts.org
Potential metal contaminants in this compound can stem from various sources, including catalysts used in synthesis (e.g., Palladium, Platinum, Nickel) or leaching from equipment (e.g., Chromium, Copper, Lead). The risk assessment for elemental impurities considers intentionally added elements as well as those that may be incidentally introduced. europa.eu
Below is an illustrative data table of potential elemental impurities and their typical permissible daily exposure (PDE) limits as defined by regulatory guidelines, which would be relevant for assessing the purity of this compound.
| Element Class | Element | Common Sources in Manufacturing |
| Class 1 | Arsenic (As) | Excipients, raw materials |
| Cadmium (Cd) | Excipients, raw materials | |
| Mercury (Hg) | Excipients, raw materials | |
| Lead (Pb) | Equipment leaching, raw materials | |
| Class 2A | Cobalt (Co) | Catalysts |
| Nickel (Ni) | Catalysts, equipment leaching | |
| Vanadium (V) | Catalysts | |
| Class 2B | Silver (Ag) | Catalysts |
| Gold (Au) | Catalysts | |
| Palladium (Pd) | Catalysts | |
| Platinum (Pt) | Catalysts | |
| Iridium (Ir) | Catalysts | |
| Osmium (Os) | Catalysts | |
| Rhodium (Rh) | Catalysts | |
| Ruthenium (Ru) | Catalysts | |
| Selenium (Se) | Raw materials | |
| Thallium (Tl) | Raw materials | |
| Class 3 | Copper (Cu) | Equipment leaching, catalysts |
| Chromium (Cr) | Equipment leaching | |
| Tin (Sn) | Equipment leaching |
This table is illustrative and based on general pharmaceutical manufacturing risks.
A quantitative analysis by ICP-MS would yield results such as those hypothetically presented in the following table, demonstrating the detected levels of specific metal contaminants in a batch of this compound.
| Element | Detected Concentration (µg/g) |
| Lead (Pb) | < 0.5 |
| Arsenic (As) | < 0.2 |
| Nickel (Ni) | 1.2 |
| Copper (Cu) | 2.5 |
| Palladium (Pd) | < 0.1 |
This data is for illustrative purposes only and represents a hypothetical batch analysis.
Organic Impurity Profiling
Beyond elemental contaminants, the profiling of organic impurities is crucial. These impurities can include starting materials, intermediates, by-products, and degradation products. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are standard for separating, identifying, and quantifying these organic impurities. mdpi.com
For a compound like this compound, potential organic impurities could be structurally related to nicotinic acid. Research on niacin (nicotinic acid) has identified several common impurities that could potentially be found in its derivatives. mdpi.comresearchgate.net These can include isomers or related pyridine compounds. mdpi.comresearchgate.net
The following table lists potential organic impurities that could be relevant in the analysis of this compound, based on known impurities in related compounds.
| Compound Name | Potential Origin |
| Isonicotinic acid | Isomeric impurity from starting materials |
| Pyridine-2,5-dicarboxylic acid | By-product of synthesis |
| Pyridine | Degradation product or precursor |
This table lists potential impurities based on the analysis of the related compound, nicotinic acid. mdpi.comresearchgate.net
The development of a comprehensive impurity profile using these advanced analytical methods is a critical step in the chemical characterization of this compound, ensuring a high degree of purity for reliable scientific investigation.
Potential Applications in Chemical Biology and Materials Science
Role as a Key Building Block in Small Molecule Library Synthesis
The structure of 6-isopropylnicotinic acid hydrochloride is particularly amenable to the principles of combinatorial chemistry and diversity-oriented synthesis. The presence of the carboxylic acid and the nitrogen atom in the pyridine (B92270) ring provides two reactive handles for chemical modification, allowing for the systematic and rapid generation of a large number of structurally related compounds, known as a small molecule library.
These libraries are instrumental in high-throughput screening campaigns to identify novel bioactive compounds. The isopropyl group at the 6-position of the pyridine ring provides steric bulk and lipophilicity, which can be crucial for modulating the pharmacological and physicochemical properties of the resulting library members. By modifying the carboxylic acid group (e.g., through amidation or esterification) or the pyridine nitrogen (e.g., through N-alkylation), researchers can explore a vast chemical space around the 6-isopropylnicotinic acid core.
| Reactive Site | Potential Modification | Resulting Functional Group | Impact on Molecular Properties |
| Carboxylic Acid | Amidation with various amines | Amide | Introduces hydrogen bond donors/acceptors, alters polarity |
| Carboxylic Acid | Esterification with various alcohols | Ester | Increases lipophilicity, can act as a prodrug moiety |
| Pyridine Nitrogen | N-Alkylation | Quaternary Ammonium Salt | Introduces a positive charge, increases water solubility |
| Pyridine Ring | Halogenation | Halogenated Pyridine | Modifies electronic properties, provides a handle for cross-coupling reactions |
Contribution to the Development of Chemical Probes for Biological Systems
A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to elucidate its function in a cellular or organismal context. nih.gov The development of high-quality chemical probes requires molecules with high potency, selectivity, and well-characterized mechanisms of action. nih.gov this compound can serve as a foundational scaffold for the synthesis of such probes.
Its framework can be elaborated to incorporate pharmacophores—the essential molecular features responsible for a drug's biological activity—that target specific enzyme active sites or protein-protein interaction interfaces. For instance, the nicotinic acid core is a well-known structural motif in various biologically active molecules. The isopropyl group can be used to fine-tune the selectivity of the probe by exploiting specific hydrophobic pockets within the target protein. By attaching reporter groups, such as fluorescent dyes or affinity tags, to the 6-isopropylnicotinic acid scaffold, researchers can create chemical probes for use in a variety of bio-imaging and proteomic applications.
Considerations for Non-Pharmacological Research Applications (e.g., Agrochemistry, Materials Science)
Beyond its potential in drug discovery and chemical biology, the structural attributes of this compound lend themselves to exploration in other fields.
Agrochemistry: The pyridine ring is a common feature in many herbicides and pesticides. The synthesis of novel derivatives from 6-isopropylnicotinic acid could lead to the discovery of new agrochemicals with unique modes of action or improved environmental profiles. The lipophilic isopropyl group, for example, could enhance the penetration of the molecule through plant cuticles or insect exoskeletons.
Materials Science: In materials science, pyridine derivatives are utilized as ligands for metal complexes, building blocks for polymers, and components of functional materials. The carboxylic acid group of 6-isopropylnicotinic acid allows for its incorporation into metal-organic frameworks (MOFs) or coordination polymers. These materials can have applications in gas storage, catalysis, and sensing. The isopropyl group can influence the packing and intermolecular interactions within the solid-state structure of these materials, thereby affecting their bulk properties.
| Field | Potential Application of Derivatives | Key Structural Feature |
| Agrochemistry | Herbicides, Pesticides, Fungicides | Pyridine Ring, Isopropyl Group |
| Materials Science | Metal-Organic Frameworks (MOFs), Coordination Polymers | Carboxylic Acid, Pyridine Nitrogen |
| Materials Science | Functional Dyes, Electronic Materials | Conjugated Pyridine System |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 6-isopropylnicotinic acid hydrochloride, and how can purity be validated?
- Answer : Synthesis typically involves nucleophilic substitution or coupling reactions using nicotinic acid derivatives. For example, substituting a halogen atom at the 6-position with an isopropyl group under reflux conditions in a polar aprotic solvent (e.g., DMF or DMSO) is common. Purity validation requires multiple orthogonal techniques:
- HPLC : To quantify impurities (<1% threshold recommended).
- NMR : Confirm structural integrity (e.g., absence of unreacted starting material via proton integration).
- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+ or [M-Cl]+ fragments).
- Elemental Analysis : Ensure stoichiometric ratios (e.g., C, H, N within ±0.3% of theoretical values).
- Refer to PubChem data for benchmarking spectral profiles .
Q. How should researchers design experiments to assess the compound’s solubility and stability under varying pH conditions?
- Answer : Use a systematic approach:
- Solubility : Prepare saturated solutions in buffers (pH 1–12) at 25°C and 37°C, followed by filtration and gravimetric analysis.
- Stability : Conduct forced degradation studies (e.g., exposure to heat, light, or oxidizing agents) and monitor via HPLC for degradation products.
- Data Interpretation : Compare results to structurally analogous compounds like 5-chloro-6-isopropoxynicotinic acid, noting deviations in solubility trends due to the hydrochloride salt’s ionic interactions .
Q. What analytical techniques are critical for characterizing this compound in solid-state studies?
- Answer : Prioritize:
- X-ray Diffraction (XRD) : Confirm crystallinity and polymorphic forms.
- Differential Scanning Calorimetry (DSC) : Identify melting points and thermal stability.
- FT-IR Spectroscopy : Detect functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm⁻¹) and hydrogen bonding patterns.
- Cross-reference with PubChem’s spectral libraries to resolve ambiguities .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound while minimizing byproducts?
- Answer : Apply factorial design of experiments (DoE) to evaluate variables:
- Factors : Catalyst loading (e.g., Pd/C), solvent polarity, temperature, and reaction time.
- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions.
- Byproduct Analysis : Use LC-MS to trace side reactions (e.g., over-alkylation) and adjust reagent stoichiometry accordingly.
- Document methods comprehensively to ensure reproducibility, per guidelines for experimental rigor .
Q. How can contradictions in spectroscopic data (e.g., NMR or MS) for this compound be resolved?
- Answer :
- NMR Discrepancies : Compare coupling constants and chemical shifts with computational predictions (e.g., DFT calculations) to confirm assignments.
- MS Fragmentation : Use high-resolution MS (HRMS) to distinguish between isobaric ions and validate molecular formulas.
- Collaborative Validation : Cross-check data with independent labs or public databases like PubChem to rule out instrumental artifacts .
Q. What computational approaches are suitable for studying the reactivity of this compound in aqueous environments?
- Answer :
- Molecular Dynamics (MD) Simulations : Model solvation shells and ion-pair interactions to predict solubility and hydrolysis pathways.
- Density Functional Theory (DFT) : Calculate pKa values and electron density maps to identify reactive sites (e.g., the carboxylic acid group).
- Validation : Compare computational results with experimental titration data or kinetic studies .
Q. How should researchers address batch-to-batch variability in physicochemical properties during scale-up synthesis?
- Answer : Implement quality-by-design (QbD) principles:
- Critical Quality Attributes (CQAs) : Define parameters like particle size, crystallinity, and impurity profiles.
- Process Analytical Technology (PAT) : Use in-line FT-IR or Raman spectroscopy to monitor reactions in real time.
- Statistical Process Control (SPC) : Track variability using control charts and adjust parameters (e.g., cooling rates) to maintain consistency .
Methodological Best Practices
- Reproducibility : Document experimental protocols in detail, including solvent grades, equipment calibration, and environmental conditions (e.g., humidity for hygroscopic compounds) .
- Data Presentation : Use tables to summarize key findings (e.g., solubility data across pH ranges) and avoid redundant figures. Ensure raw data and code for computational studies are archived in supplementary materials .
- Literature Review : Prioritize primary sources (e.g., PubChem, CAS Common Chemistry) over vendor catalogs to avoid biased or incomplete data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
